molecular formula C8H10ClN3 B13696249 1-(4-Chloro-2-methylphenyl)guanidine

1-(4-Chloro-2-methylphenyl)guanidine

Cat. No.: B13696249
M. Wt: 183.64 g/mol
InChI Key: VIAIGXMIYQFRPA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)guanidine typically involves the reaction of 4-chloro-2-methylaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final guanidine product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the guanidine group .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of transition metal catalysts to enhance the reaction rate and yield. These methods often employ continuous flow reactors to ensure consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)guanidine: Similar structure but lacks the methyl group.

    1-(2-Methylphenyl)guanidine: Similar structure but lacks the chlorine atom.

    1-(4-Methylphenyl)guanidine: Similar structure but lacks the chlorine atom.

Uniqueness

1-(4-Chloro-2-methylphenyl)guanidine is unique due to the presence of both chlorine and methyl groups on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)guanidine

InChI

InChI=1S/C8H10ClN3/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

VIAIGXMIYQFRPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C(N)N

Origin of Product

United States

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